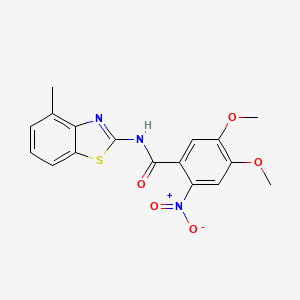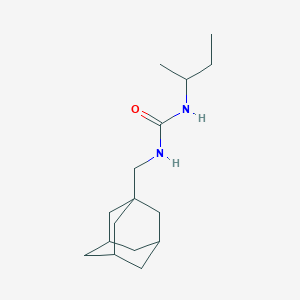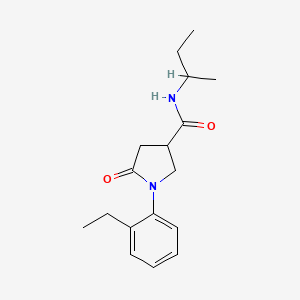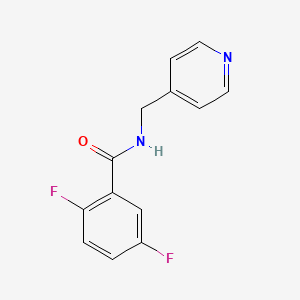![molecular formula C20H31N3O2 B4878555 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4878555.png)
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide, also known as NMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in studying the central nervous system.
Mécanisme D'action
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways. Activation of sigma-1 receptors by 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, and to enhance calcium signaling. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to reduce pain and inflammation, protect against neurodegeneration, and enhance learning and memory. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has also been shown to have anti-cancer effects, by inhibiting cell proliferation and inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has several advantages for lab experiments. It has high potency and selectivity for sigma-1 receptors, which allows for precise modulation of signaling pathways. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is also stable and easy to handle. However, one limitation of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is its potential toxicity, which needs to be carefully monitored in experiments.
Orientations Futures
There are several future directions for research on 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide. One area of interest is the role of sigma-1 receptors in addiction and substance abuse. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to reduce drug seeking behavior in animal models of addiction, and further research could lead to the development of new treatments for addiction. Another area of interest is the role of sigma-1 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these diseases. Additionally, the anti-cancer effects of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide could be further explored for potential cancer therapies.
In conclusion, 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide is a chemical compound that has shown potential in scientific research for studying the central nervous system. Its selective binding to sigma-1 receptors allows for precise modulation of signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several future directions for research on 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide that could lead to new treatments for addiction, neurodegenerative diseases, and cancer.
Méthodes De Synthèse
The synthesis of 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide involves the reaction of 4-bromomethylbenzoic acid with morpholine, followed by the addition of 1-piperidinepropanamine. The resulting product is then purified through recrystallization. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been used in scientific research as a tool to study the central nervous system. It has been shown to selectively bind to sigma-1 receptors, which are involved in regulating neurotransmitter release, calcium signaling, and cell survival. 4-(4-morpholinylmethyl)-N-[3-(1-piperidinyl)propyl]benzamide has been used to investigate the role of sigma-1 receptors in various physiological and pathological processes, including pain, addiction, neurodegeneration, and cancer.
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(21-9-4-12-22-10-2-1-3-11-22)19-7-5-18(6-8-19)17-23-13-15-25-16-14-23/h5-8H,1-4,9-17H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNXHKYBRVSORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-[3-(piperidin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)

![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4878516.png)
![methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4878520.png)

![3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4878532.png)
![N-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4878538.png)
![methyl 1-{2-[methyl(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4878547.png)


![5-bromo-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B4878568.png)